2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol
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Overview
Description
2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dimethylphenol as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzofuran: Shares a similar core structure but lacks the hydroxyl group at the 4-position.
2,2-Dimethyl-2,3-dihydrobenzofuran: Another related compound with slight structural variations.
Uniqueness
2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
CAS No. |
89242-58-0 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12O2/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-7,11H,1-2H3 |
InChI Key |
AESWLPAJLZVDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC(=C12)O)C |
Origin of Product |
United States |
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